1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
1-Methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a thiophene ring and a triazole-functionalized azetidine moiety. The 1H-1,2,3-triazole group is notable for its hydrogen-bonding capacity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions. Structural determination tools like SHELXL and WinGX (used for crystallographic refinement and visualization) are critical for analyzing such compounds .
Properties
IUPAC Name |
1-methyl-4-thiophen-3-yl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-19-9-14(13(6-15(19)22)11-2-5-24-10-11)16(23)20-7-12(8-20)21-4-3-17-18-21/h2-6,9-10,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUJLASIHJCQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through a click chemistry approach, followed by the formation of the azetidine ring via cyclization reactions. The thiophene and pyridinone rings are then introduced through various coupling and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the triazole ring may produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its triazole and azetidine rings are known to interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its diverse functional groups enable it to interact with multiple biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” involves its interaction with specific molecular targets. The triazole ring may bind to metal ions or enzyme active sites, while the azetidine ring can form covalent bonds with nucleophilic residues. The thiophene and pyridinone rings contribute to the compound’s overall stability and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
Target Compound
- Core : 1,2-dihydropyridin-2-one.
- Substituents :
- Thiophen-3-yl (electron-rich aromatic system).
- 3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl (strained azetidine with triazole).
Comparative Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () : Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents:
- 4-Nitrophenyl (electron-withdrawing group).
- Cyano and ester functionalities. Physicochemical Data:
- Melting point: 243–245°C.
- Molecular weight: 561.56 g/mol.
Example 63 and 64 (EP 1 926 722 B1) :
- Core : Benzoimidazole.
- Substituents :
- Trifluoromethyl-substituted triazole ([1,2,4]triazol-3-yl).
- Fluorinated aryl groups.
- Key Feature : Enhanced metabolic stability due to trifluoromethyl groups.
- Core : Chromen-4-one.
- Substituents :
- Fluorophenyl groups.
- Thiophene with morpholinomethyl substitution. Physicochemical Data:
- Melting point: 252–255°C.
- Molecular weight: 531.3 g/mol.
Structural and Functional Divergences
Key Observations:
Triazole Positional Isomerism: The target compound’s 1H-1,2,3-triazol-1-yl group differs from the 1,2,4-triazole in Example 63/62.
Azetidine vs.
Electron-Donating vs. Withdrawing Groups : The thiophene (electron-rich) in the target compound contrasts with the nitro group in ’s compound, which may alter solubility and reactivity .
Research Findings and Implications
Physicochemical Properties
- Solubility : The azetidine-triazole moiety in the target compound likely improves water solubility compared to the nitro-substituted compound in , which has higher lipophilicity .
- Thermal Stability : The higher melting point of Example 65 (252–255°C) suggests greater crystalline stability compared to the target compound, though data for the latter is lacking .
Pharmacological Potential (Inferred)
- The triazole-azetidine combination in the target compound may enhance kinase inhibition (common with triazole-containing drugs) compared to benzoimidazole-based compounds .
- Fluorinated analogs (Examples 63–65) exhibit improved metabolic resistance, a trait the target compound may lack due to absence of fluorine .
Biological Activity
The compound 1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one (C24H22N4O2S) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure, and various biological evaluations.
Chemical Structure
The chemical structure of the compound consists of a dihydropyridine core substituted with thiophene and triazole moieties. The presence of these heterocycles is significant as they are often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and thiophene moieties exhibit a broad range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of triazole and thiophene can inhibit cancer cell proliferation. The specific compound under discussion has shown promising results in inhibiting certain cancer cell lines.
- Antimicrobial Properties : Heterocycles like triazoles are known for their antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent coupling with thiophene derivatives. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thiophene derivatives + azetidine | Heat under reflux |
| 2 | Coupling | Triazole + dihydropyridine core | Stirring at room temperature |
| 3 | Purification | Crystallization from ethanol | Cooling |
Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines. The results indicated that it exhibited significant antiproliferative activity against specific lines, with IC50 values indicating moderate to high efficacy.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Jurkat (T-cell) | 12.5 | Highly Active |
| CEM (T-cell) | 18.0 | Moderately Active |
| Ramos (B-cell) | 15.0 | Highly Active |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or pathways crucial for cancer cell survival and proliferation. Further studies are required to elucidate the precise molecular targets.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and purification methods for synthesizing 1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Condensation : Coupling thiophene and triazole-azetidine intermediates under anhydrous conditions.
- Cyclization : Formation of the dihydropyridin-2-one core using catalysts like Lewis acids (e.g., AlCl₃) or bases.
- Purification : Chromatography (e.g., silica gel column) or recrystallization (using ethanol or acetonitrile) to achieve >95% purity.
- Key solvents: Dimethyl sulfoxide (DMSO) or acetonitrile for optimal reaction efficiency .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) and monitor degradation products.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Q. What are the common structural motifs in this compound that influence its biological activity?
- Methodological Answer :
- Thiophene ring : Enhances π-π stacking with hydrophobic protein pockets.
- 1,2,3-Triazole : Participates in hydrogen bonding with target enzymes (e.g., kinases).
- Azetidine-carbonyl : Modulates conformational flexibility and bioavailability.
- Dihydropyridin-2-one core : Acts as a pharmacophore for enzyme inhibition .
Q. How can researchers assess the compound’s purity and stability under laboratory conditions?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Stability : Conduct accelerated degradation studies:
- pH stability : Expose to buffers (pH 1–13) and monitor via LC-MS.
- Thermal stability : Heat at 40–60°C for 48 hours and quantify degradation .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., proteases, kinases) using fluorogenic substrates.
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound’s preparation?
- Methodological Answer :
- Optimized parameters : Microwave power (300–600 W), reaction time (10–30 minutes), and solvent selection (e.g., DMF for dielectric heating).
- Comparative analysis : Yield improvements of 15–20% over conventional reflux methods, with reduced side-product formation .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Cross-validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
- Structural analogs : Synthesize derivatives to isolate the role of specific substituents (e.g., triazole vs. azetidine).
- Computational modeling : Molecular dynamics simulations to predict binding modes and explain discrepancies .
Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites.
- Molecular docking : Predict binding affinities to targets (e.g., COX-2, EGFR) using AutoDock Vina.
- Machine learning : Train models on bioactivity datasets to prioritize synthetic targets .
Q. What experimental approaches elucidate the impact of azetidine conformation on bioactivity?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structure to analyze azetidine ring puckering.
- NMR relaxation studies : Measure rotational barriers of the azetidine moiety.
- Analog synthesis : Replace azetidine with pyrrolidine or piperidine and compare IC₅₀ values .
Q. How to design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B guidelines), humidity (75% RH), and oxidative stress (H₂O₂).
- Analytical monitoring : Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the carbonyl group).
- Ecotoxicity assessment : Follow OECD guidelines to study biodegradation and bioaccumulation in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
